molecular formula C19H21NO4 B2784163 {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate CAS No. 1291855-87-2

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate

Cat. No.: B2784163
CAS No.: 1291855-87-2
M. Wt: 327.38
InChI Key: COGRHZLHXFHSCB-UHFFFAOYSA-N
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Description

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a benzoate ester

Mechanism of Action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division , which suggests that this compound may have a similar target.

Biochemical Pathways

Similar compounds have been found to affect bacterial cell division , suggesting that this compound may have a similar effect.

Result of Action

Similar compounds have been found to have antimicrobial activity , suggesting that this compound may have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to yield the desired ester. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of 2-((1-(3-Hydroxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate.

    Reduction: Formation of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-hydroxyethyl 4-methylbenzoate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-Hydroxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate
  • 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-hydroxyethyl 4-methylbenzoate
  • Halogenated derivatives of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-7-9-15(10-8-13)19(22)24-12-18(21)20-14(2)16-5-4-6-17(11-16)23-3/h4-11,14H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGRHZLHXFHSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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